molecular formula C24H26N2O5 B13405313 N-Fmoc-Freidinger's lactam CAS No. 957507-85-6

N-Fmoc-Freidinger's lactam

Cat. No.: B13405313
CAS No.: 957507-85-6
M. Wt: 422.5 g/mol
InChI Key: PEMHOAIHPQJNIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-Freidinger’s lactam can be synthesized through a series of chemical reactions involving the cyclization of amino acids. One common method involves the use of a methionine sulfonium salt to induce cyclization, resulting in the formation of the lactam ring . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-Fmoc-Freidinger’s lactam involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process often includes multiple purification steps, such as chromatography, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-Freidinger’s lactam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Fmoc-Freidinger’s lactam, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .

Scientific Research Applications

N-Fmoc-Freidinger’s lactam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. By adopting a similar conformation, it can interact with biological targets, such as enzymes and receptors, in a manner similar to natural peptides. This allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and resistance to enzymatic degradation compared to other lactams. This makes it particularly valuable in peptide synthesis and drug development .

Biological Activity

N-Fmoc-Freidinger's lactam is a synthetic compound derived from the Freidinger lactam family, notable for its unique lactam structure and significant biological activities. This article explores its biological activity, synthesis methods, and applications in biochemical research and drug development.

Chemical Structure and Properties

This compound, with the molecular formula C24H26N2O5C_{24}H_{26}N_{2}O_{5} and a molecular weight of 422.47 g/mol, features a 2-oxazolidinone ring that contributes to its conformational rigidity. This structure allows it to effectively mimic natural dipeptides, influencing various enzyme activities and cellular processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction : The compound interacts with enzymes such as proteases and peptidases, modulating their activity. This interaction is crucial for understanding biochemical pathways and developing therapeutic agents.
  • Cellular Functions : It has been shown to affect cellular functions, including cytokine expression and cell signaling pathways. For instance, studies have indicated that lactam analogs can inhibit IL-1β-induced phosphorylation of kinases in mouse macrophage cell lines, highlighting its potential in inflammatory responses .
  • Potential Therapeutic Applications : Due to its ability to mimic dipeptides, this compound is being explored for applications in drug discovery, particularly in developing novel therapeutic agents targeting specific biological pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, which allow for flexibility in designing derivatives tailored for specific research applications. Common methods include:

  • Fmoc-based Solid Phase Synthesis : This method allows for the efficient assembly of peptide chains incorporating the lactam structure.
  • Microwave Irradiation Techniques : Recent advancements have introduced microwave-assisted synthesis as a rapid and efficient approach to produce Freidinger lactams .
  • Reformatsky-type Reactions : Utilizing activated α-amino acids leads to the formation of γ-lactams through sequential reactions that enhance yield and purity .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Anti-inflammatory Effects : A study demonstrated that specific analogs could inhibit pro-inflammatory cytokines in macrophage models, suggesting a role in managing inflammatory diseases .
  • Anticancer Properties : Research into γ-lactams has shown they possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Peptide Mimicry : The ability of this compound to mimic natural peptides has been leveraged in designing peptidomimetics that exhibit enhanced stability and bioactivity compared to their natural counterparts .

Comparative Analysis

To highlight the uniqueness of this compound, the following table compares it with other related compounds:

Compound NameStructure TypeUnique Features
N-Fmoc-Freidinger’s LactamLactamMimics dipeptides; significant enzyme interaction
Freidinger Lactamsβ-LactamsFoundational structure for various analogs
β-Amino AcidsAmino Acid DerivativesEssential for peptide bond formation
Cyclic DipeptidesCyclic PeptidesMimic natural peptides with enhanced stability

Properties

CAS No.

957507-85-6

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid

InChI

InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)

InChI Key

PEMHOAIHPQJNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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